

# 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine

## literature review

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### Compound of Interest

Compound Name:	2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine
Cat. No.:	B1339406

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## Introduction: The Strategic Value of Fluorinated Pyridines

The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug and agrochemical design. The judicious placement of fluorine atoms or trifluoromethyl ( $\text{CF}_3$ ) groups can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability.<sup>[1][2]</sup> The pyridine ring, a common motif in pharmaceuticals, provides a bioisosteric replacement for a phenyl group with improved solubility and metabolic properties.

**2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine** (CAS No. 89402-29-9) emerges as a particularly valuable reagent by combining these features. The C2-bromo substituent serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. The C3-fluoro and C5-trifluoromethyl groups act as powerful electron-withdrawing groups, which not only modulates the reactivity of the entire molecule but can also be critical for interaction with biological targets.<sup>[3][4]</sup> This guide serves as a technical resource for scientists looking to leverage the unique reactivity and structural attributes of this compound.

## Physicochemical Properties & Spectroscopic Data

Understanding the fundamental properties of a reagent is critical for its successful application. The key characteristics of **2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine** are summarized

below.

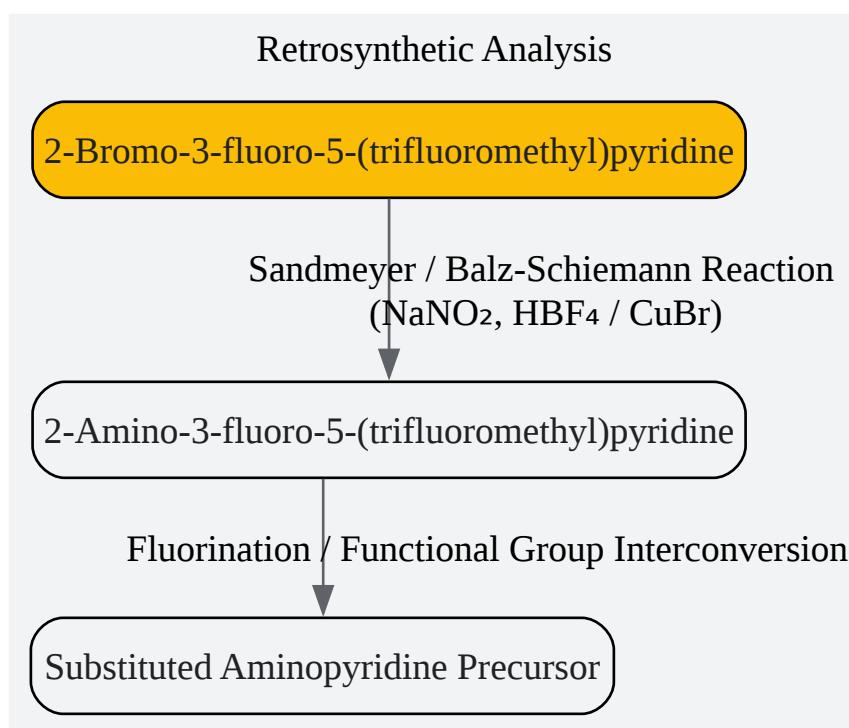
Property	Value	Reference
CAS Number	89402-29-9	<a href="#">[5]</a>
Molecular Formula	C <sub>6</sub> H <sub>2</sub> BrF <sub>4</sub> N	<a href="#">[5]</a>
Molecular Weight	243.99 g/mol	Calculated
Appearance	Clear, colorless to yellow liquid	<a href="#">[5]</a>
Refractive Index (20°C)	1.4615 - 1.4665	<a href="#">[5]</a>
IUPAC Name	2-bromo-3-fluoro-5-(trifluoromethyl)pyridine	<a href="#">[5]</a>
SMILES	FC1=C(Br)N=CC(=C1)C(F)(F)F	<a href="#">[5]</a>
InChI Key	DNVIECHQUYQOOH-UHFFFAOYSA-N	<a href="#">[5]</a>

**Spectroscopic Characterization:** While specific spectra are proprietary, the expected spectroscopic data can be inferred.

- <sup>1</sup>H NMR: Two signals are expected in the aromatic region, corresponding to the protons at the C4 and C6 positions. These would appear as complex multiplets due to H-F and H-H coupling.
- <sup>13</sup>C NMR: Six distinct signals are anticipated, with their chemical shifts heavily influenced by the attached halogens. The carbon bearing the CF<sub>3</sub> group will appear as a quartet due to C-F coupling.
- <sup>19</sup>F NMR: Two signals are expected: a singlet or narrow multiplet for the C3-fluoro group and a singlet for the CF<sub>3</sub> group.
- Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the presence of one bromine atom (<sup>19</sup>Br/<sup>81</sup>Br in ~1:1 ratio).[6]

## Synthesis Strategies

The synthesis of highly substituted pyridines often requires a multi-step approach. While specific literature detailing the preparation of **2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine** is not abundant, a logical retro-synthetic analysis points to plausible and industrially relevant pathways, such as those involving the diazotization and halogenation of a suitable aminopyridine precursor (an improved Balz-Schiemann type reaction).<sup>[7]</sup>



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Caption: A plausible retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol (Hypothetical): This protocol is based on established chemical transformations for analogous compounds.<sup>[7]</sup>

- Starting Material: Begin with a commercially available or synthesized 2-amino-5-(trifluoromethyl)pyridine.
- Fluorination: Introduce the fluorine atom at the C3 position. This can be a challenging step, potentially involving electrophilic fluorinating agents on a metallated intermediate.

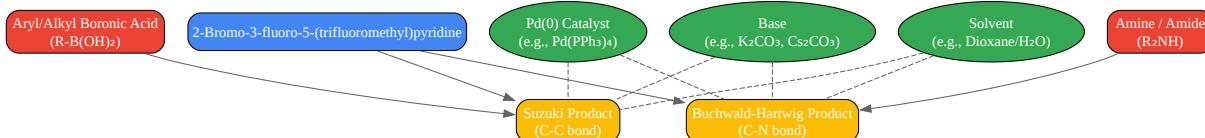
- **Diazotization:** The resulting 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine is dissolved in an aqueous solution of a strong acid, such as  $\text{HBF}_4$  or  $\text{HCl}$ , and cooled to 0-5 °C.
- **Sandmeyer Reaction:** A solution of sodium nitrite ( $\text{NaNO}_2$ ) in water is added dropwise to form the diazonium salt intermediate. This is immediately followed by the addition of a solution of copper(I) bromide ( $\text{CuBr}$ ) to replace the diazonium group with bromine.
- **Workup and Purification:** The reaction mixture is neutralized and extracted with an organic solvent (e.g., dichloromethane). The organic layer is then dried and concentrated. The crude product is purified via vacuum distillation or column chromatography to yield the final product.

## Chemical Reactivity and Key Transformations

The synthetic utility of **2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine** lies in the selective reactivity of its C2-bromo bond. The strong electron-withdrawing effects of the C3-fluoro and C5-trifluoromethyl substituents make the C-Br bond highly susceptible to oxidative addition to a palladium(0) catalyst, which is the key initiating step in most cross-coupling reactions.[4]

### 4.1 Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions is the most powerful application for this building block, enabling the construction of complex molecular architectures.



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Caption: Key cross-coupling reactions utilizing the target substrate.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling (General) This protocol provides a reliable starting point for the coupling of an aryl boronic acid. Optimization of the catalyst, ligand, base, and temperature is often necessary for specific substrates.

- Reagent Preparation: To an oven-dried reaction vessel, add **2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine** (1.0 eq), the desired aryl boronic acid (1.1-1.5 eq), and a base such as potassium carbonate ( $K_2CO_3$ , 2.0-3.0 eq).
- Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) ( $Pd(PPh_3)_4$ , 2-5 mol%).
- Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.
- Reaction: Heat the mixture under an inert atmosphere to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
- Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $Na_2SO_4$ ), and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the desired product.<sup>[8][9]</sup>

## Applications in Medicinal and Agrochemical Chemistry

The 3-fluoro-5-(trifluoromethyl)pyridine scaffold is a privileged structure in modern chemical research. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridine nitrogen can act as a hydrogen bond acceptor.

- Pharmaceutical Synthesis: This building block is instrumental in constructing novel pharmaceutical agents. The ability to easily introduce diverse aryl or alkyl groups via Suzuki coupling allows for the rapid generation of libraries of compounds for screening against various biological targets, including kinases, GPCRs, and enzymes.<sup>[2][3]</sup>

- Agrochemical Development: The unique electronic properties of this scaffold make it an excellent precursor for potent herbicides and insecticides. For example, related trifluoromethylpyridine derivatives are key components of successful herbicides that inhibit enzymes like acetyl-CoA carboxylase (ACCase).[\[2\]](#)



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Caption: Logic flow from building block to optimized bioactive molecule.

## Safety, Handling, and Storage

As a halogenated, trifluoromethylated aromatic compound, **2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine** requires careful handling. While a specific safety data sheet (SDS) is not publicly available, data from analogous compounds suggest the following precautions. [\[10\]](#)

- Hazards: Assumed to be harmful if swallowed, causing skin irritation and serious eye damage. May cause respiratory irritation.[\[11\]](#)
- Personal Protective Equipment (PPE): Always handle in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a face shield, nitrile gloves, and a lab coat.[\[10\]](#)[\[12\]](#)
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.[\[13\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[\[11\]](#)
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[\[12\]](#)[\[13\]](#)

## Conclusion

**2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine** is a high-value building block for advanced chemical synthesis. Its well-defined reactive site, coupled with the beneficial properties imparted by its fluorine and trifluoromethyl substituents, makes it an enabling tool for medicinal and agricultural chemists. A thorough understanding of its reactivity, particularly in palladium-catalyzed cross-coupling, allows researchers to efficiently access novel and complex molecular entities with desirable physicochemical and biological profiles. Proper handling and safety precautions are paramount to its successful and safe implementation in the laboratory.

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